5'-Carboxy Meloxicam

Description

Properties

IUPAC Name |

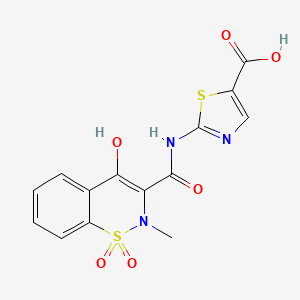

2-[(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQQFYLGAZXHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156432 |

Source

|

| Record name | 5-Carboxy meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130262-93-0 |

Source

|

| Record name | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy meloxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxy meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CARBOXYMELOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A5OL7FWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Carboxy meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Carboxy Meloxicam: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Carboxy Meloxicam is the principal and pharmacologically inactive metabolite of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Understanding the chemical properties and structure of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Meloxicam. This technical guide provides a detailed overview of the core chemical characteristics of 5'-Carboxy Meloxicam, its metabolic formation, and relevant experimental protocols.

Chemical Structure and Identification

5'-Carboxy Meloxicam is formed through the oxidation of the 5-methyl group on the thiazolyl ring of Meloxicam.[2] This biotransformation introduces a carboxylic acid functional group, significantly altering the physicochemical properties of the parent compound.

Chemical Structure:

-

IUPAC Name: 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid[3]

-

Molecular Formula: C₁₄H₁₁N₃O₆S₂[3]

-

SMILES String: CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O

-

InChI Key: MTQQFYLGAZXHTB-UHFFFAOYSA-N

Physicochemical Properties

The addition of a carboxyl group to Meloxicam to form 5'-Carboxy Meloxicam results in a molecule with increased polarity. This is reflected in its physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 381.38 g/mol | [4] |

| Appearance | Pale brown to brown solid | |

| Melting Point | >200 °C (with decomposition) | |

| Solubility | Slightly soluble in DMSO | |

| Calculated LogP | 1.5 | [3] |

| Predicted pKa | Acidic pKa (Thiazole COOH): ~3.5-4.5 Acidic pKa (Enolic OH): ~4.0-5.0 Basic pKa (Thiazole N): ~1.0-2.0 | Predicted based on chemical structure |

Metabolic Pathway

5'-Carboxy Meloxicam is the end-product of the primary metabolic pathway of Meloxicam in humans. This pathway is initiated by the hydroxylation of the 5-methyl group of Meloxicam to form 5'-hydroxymethyl Meloxicam, which is subsequently oxidized to 5'-Carboxy Meloxicam.[2] This metabolic process is primarily mediated by cytochrome P450 enzymes, with CYP2C9 playing the major role and CYP3A4 contributing to a lesser extent.[2]

Experimental Protocols

Synthesis and Purification

Detailed experimental protocols for the direct chemical synthesis of 5'-Carboxy Meloxicam are not extensively reported in the public domain, as it is primarily generated for use as a reference standard, often produced via biological methods or custom synthesis. However, a general approach for its synthesis would involve the oxidation of 5'-hydroxymethyl Meloxicam.

Hypothetical Synthesis Workflow:

References

- 1. MoKa - pKa modelling [moldiscovery.com]

- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Carboxy Meloxicam CAS number and molecular weight

An In-depth Technical Guide to 5'-Carboxy Meloxicam

This technical guide provides comprehensive information on 5'-Carboxy Meloxicam, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and professionals in drug development, offering key data, metabolic pathways, and analytical methodologies.

Core Data Summary

Key quantitative data for 5'-Carboxy Meloxicam are summarized below. This information is crucial for substance identification, quantification, and experimental design.

| Parameter | Value | References |

| CAS Number | 130262-93-0 | [1][2][3] |

| Molecular Weight | 381.38 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₁N₃O₆S₂ | [1][2][3][4] |

| Alternate Names | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid | [1] |

Metabolism of Meloxicam to 5'-Carboxy Meloxicam

Meloxicam is extensively metabolized in the liver into four primary metabolites, with 5'-Carboxy Meloxicam being the major inactive metabolite.[5][6][7] The metabolic cascade is initiated by the hydroxylation of the 5'-methyl group of Meloxicam to form 5'-hydroxymethyl meloxicam. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[5][8] Subsequently, the intermediate 5'-hydroxymethyl meloxicam is further oxidized to yield 5'-Carboxy Meloxicam.[8][9] This final conversion step does not involve cytochrome P450 enzymes.[8]

Experimental Protocols

Quantification of 5'-Carboxy Meloxicam in Oral Fluid by LC-MS/MS

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of meloxicam and its primary metabolite, 5'-Carboxy Meloxicam, in oral fluid samples.[10]

Sample Preparation:

-

Collect oral fluid samples.

-

Prepare a calibration curve by adding known standard concentrations of 5'-Carboxy Meloxicam to blank oral fluid samples. Concentrations can range from 0.61 ng/mL to 625 ng/mL.[10]

-

Store all samples at -20 °C until analysis.[10]

Chromatographic Conditions:

-

Column: Shim-Pack XR-ODS (75 L × 2.0 mm) with a C18 pre-column.[10]

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Column Temperature: 40 °C.[10]

-

Total Run Time: 5 minutes.[10]

Mass Spectrometry Detection:

The method utilizes a tandem mass spectrometer for detection and quantification, ensuring high selectivity and sensitivity.[10] The validation of this methodology demonstrated linearity, accuracy, precision, and stability within acceptable ranges.[10] The lower limit of quantification (LLOQ) for 5'-Carboxy Meloxicam in oral fluid was determined to be 0.6103 ng/mL.[10]

References

- 1. scbt.com [scbt.com]

- 2. 5'-Carboxy Meloxicam - CAS - 130262-93-0 | Axios Research [axios-research.com]

- 3. 5-Carboxy Meloxicam - Opulent Pharma [opulentpharma.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Meloxicam - Wikipedia [en.wikipedia.org]

- 6. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. 5-Hydroxymethyl Meloxicam|High Purity|CAS 130262-92-9 [benchchem.com]

- 10. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Role of 5'-Carboxy Meloxicam in the Metabolic Cascade of Meloxicam

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway of meloxicam, with a specific focus on the pivotal role of its major metabolite, 5'-Carboxy Meloxicam. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, quantification, and enzymatic transformation of meloxicam, presenting a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Meloxicam and its Metabolic Fate

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its extensive hepatic metabolism. Meloxicam is biotransformed into four primary, pharmacologically inactive metabolites, ensuring its clearance from the body.[1][2][3][4] Among these, 5'-Carboxy Meloxicam is the most abundant, representing a critical endpoint in the drug's detoxification pathway.[5] Understanding the nuances of this metabolic cascade is essential for predicting drug-drug interactions, assessing patient-specific metabolic capacities, and advancing the development of safer and more effective anti-inflammatory therapies.

The Metabolic Pathway of Meloxicam to 5'-Carboxy Meloxicam

The biotransformation of meloxicam is a two-step oxidative process primarily occurring in the liver.

Step 1: Hydroxylation to 5'-Hydroxymethyl Meloxicam

The initial and rate-limiting step in meloxicam metabolism is the hydroxylation of the 5-methyl group on the thiazolyl moiety, leading to the formation of 5'-hydroxymethyl meloxicam.[5][6][7] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[8][9][10][11][12][13][14] The significant involvement of CYP2C9 highlights the potential for genetic polymorphisms to influence meloxicam's metabolism and, consequently, its efficacy and safety profile.[15][16][17]

Step 2: Oxidation to 5'-Carboxy Meloxicam

Subsequently, the intermediate metabolite, 5'-hydroxymethyl meloxicam, undergoes further oxidation to yield the stable and final major metabolite, 5'-Carboxy Meloxicam.[5][6][7][9][18] Notably, this second oxidative step is not mediated by cytochrome P450 enzymes.[9][19] While the specific enzyme(s) responsible have not been definitively identified in the reviewed literature, it is hypothesized that cytosolic enzymes such as aldehyde dehydrogenases may be involved.

The formation of 5'-Carboxy Meloxicam, which accounts for approximately 60% of an administered meloxicam dose, is a crucial detoxification step, as this metabolite is pharmacologically inactive and readily excreted in both urine and feces.[2][3][5][12]

Figure 1: Meloxicam Metabolic Pathway.

Quantitative Analysis of Meloxicam Metabolism

The quantification of meloxicam and its metabolites is fundamental to pharmacokinetic and metabolic studies. The following tables summarize key quantitative data gathered from the literature.

| Parameter | Value | Reference |

| Parent Drug (Meloxicam) | ||

| Elimination Half-Life (t½) | ~20 hours | [2][3][4] |

| Plasma Clearance (CL) | 7-8 mL/min | [4] |

| Metabolites | ||

| 5'-Carboxy Meloxicam | ~60% of dose | [5] |

| 5'-Hydroxymethyl Meloxicam | ~9% of dose | [14] |

Table 1: Pharmacokinetic and Metabolic Parameters of Meloxicam

| Analyte | Matrix | Method | Linear Range | LLOQ | Reference |

| 5'-Carboxy Meloxicam | Human Plasma | LC-MS/MS | 2 - 100 ng/mL | 2 ng/mL | [8] |

| 5'-Carboxy Meloxicam | Oral Fluid | LC-MS/MS | 0.61 - 625 ng/mL | 0.6103 ng/mL | [11][20] |

| Meloxicam | Human Plasma | HPLC-UV | 10 - 2400 ng/mL | 10 ng/mL | [21] |

Table 2: Bioanalytical Method Parameters for 5'-Carboxy Meloxicam and Meloxicam

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| CYP2C9 | Meloxicam | 9.6 | 8.4 | [9][22] |

| CYP3A4 | Meloxicam | 475 | 23 | [9][22] |

Table 3: Enzyme Kinetics for the Formation of 5'-Hydroxymethyl Meloxicam

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for studying meloxicam metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of meloxicam and identify its primary metabolites.

1. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

Meloxicam

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal standard (e.g., piroxicam)

2. Incubation Procedure:

-

Prepare a working solution of meloxicam in phosphate buffer.

-

In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and meloxicam working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

3. Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS or HPLC-UV method to quantify the remaining meloxicam and the formation of 5'-hydroxymethyl meloxicam and 5'-Carboxy Meloxicam.

Figure 2: Experimental Workflow for In Vitro Metabolism.

Quantification of 5'-Carboxy Meloxicam in Human Plasma by LC-MS/MS

This protocol details a sensitive and selective method for the quantification of 5'-Carboxy Meloxicam in a biological matrix.[8]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of human plasma, add the internal standard (e.g., isoxicam).

-

Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

-

Column: XBridge™ C18 or equivalent

-

Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Monitor specific precursor-to-product ion transitions for 5'-Carboxy Meloxicam and the internal standard.

Figure 3: Bioanalytical Workflow for 5'-Carboxy Meloxicam.

Conclusion

5'-Carboxy Meloxicam is the principal, pharmacologically inactive metabolite of meloxicam, and its formation represents the terminal step in the drug's metabolic clearance. The pathway initiates with CYP2C9 and CYP3A4-mediated hydroxylation to 5'-hydroxymethyl meloxicam, followed by a non-CYP-dependent oxidation to 5'-Carboxy Meloxicam. The elucidation of this pathway, supported by robust quantitative data and detailed experimental protocols, provides a critical framework for ongoing research in drug metabolism and development. A thorough understanding of these metabolic processes is paramount for optimizing therapeutic strategies, predicting potential drug interactions, and ensuring patient safety. Future research should aim to definitively identify the enzymes responsible for the conversion of 5'-hydroxymethyl meloxicam to 5'-Carboxy Meloxicam to further refine our understanding of meloxicam's disposition.

References

- 1. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of meloxicam. A cyclo-oxygenase-2 preferential nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethyl Meloxicam|High Purity|CAS 130262-92-9 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. noahrflynn.com [noahrflynn.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Meloxicam in human liver involves cytochromes P4502C9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetic analysis of meloxicam in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Metabolic inhibition of meloxicam by specific CYP2C9 inhibitors in Cunninghamella blakesleeana NCIM 687: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ace.as-pub.com [ace.as-pub.com]

- 18. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of meloxicam in human plasma using a HPLC method with UV detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of 5'-hydroxymethyl meloxicam to 5'-Carboxy Meloxicam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of pharmacologically inactive metabolites. A critical step in this metabolic cascade is the oxidation of the intermediate metabolite, 5'-hydroxymethyl meloxicam, to its final major metabolite, 5'-carboxy meloxicam. This technical guide provides a comprehensive overview of this biotransformation process, summarizing the enzymatic players, and presenting available quantitative data. This document details the experimental protocols used to elucidate this pathway and provides visual representations of the metabolic and experimental workflows.

Introduction

Meloxicam is primarily eliminated from the body through metabolic processes. The conversion of meloxicam to 5'-carboxy meloxicam is a two-step oxidative process. The initial hydroxylation of the 5'-methyl group of meloxicam to form 5'-hydroxymethyl meloxicam is well-characterized and predominantly mediated by cytochrome P450 enzymes. The subsequent oxidation of 5'-hydroxymethyl meloxicam to 5'-carboxy meloxicam, however, follows a different enzymatic pathway. Understanding the specifics of this metabolic transformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of meloxicam.

The Metabolic Pathway: From Meloxicam to 5'-Carboxy Meloxicam

The metabolic journey from meloxicam to its main inactive metabolite, 5'-carboxy meloxicam, involves two key oxidative steps.

Step 1: Formation of 5'-hydroxymethyl meloxicam

The first step is the hydroxylation of the 5'-methyl group on the thiazolyl ring of meloxicam, resulting in the formation of 5'-hydroxymethyl meloxicam. In vitro studies have unequivocally demonstrated that this reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4[1].

Step 2: Formation of 5'-Carboxy Meloxicam from 5'-hydroxymethyl meloxicam

The subsequent oxidation of the 5'-hydroxymethyl group to a carboxylic acid function yields 5'-carboxy meloxicam. Notably, this reaction is not catalyzed by cytochrome P450 enzymes[2]. Studies using human hepatocytes have shown the capacity to convert 5'-hydroxymethyl meloxicam to 5'-carboxy meloxicam, a conversion that is absent in human liver microsomes[1]. This strongly suggests the involvement of cytosolic enzymes. While the specific enzymes have not been definitively identified in the reviewed literature, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are strong candidates due to their established roles in the oxidation of alcohols to carboxylic acids.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the enzymatic conversion of meloxicam to 5'-hydroxymethyl meloxicam. Currently, there is a lack of specific kinetic data for the subsequent conversion to 5'-carboxy meloxicam.

Table 1: Michaelis-Menten Kinetic Constants for the Formation of 5'-hydroxymethyl meloxicam from Meloxicam by Human Liver Microsomes [1]

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes (low-affinity component) | 13.6 ± 9.5 | 33.7 ± 24.2 |

| Human Liver Microsomes (high-affinity component) | 381 ± 55.2 | 143 ± 83.9 |

Table 2: Michaelis-Menten Kinetic Constants for the Formation of 5'-hydroxymethyl meloxicam from Meloxicam by Recombinant Human CYP Isoforms [1]

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |

| CYP2C9 | 9.6 | 8.4 |

| CYP3A4 | 475 | 23 |

Experimental Protocols

In Vitro Metabolism of Meloxicam using Human Liver Microsomes

This protocol is designed to determine the kinetics of the formation of 5'-hydroxymethyl meloxicam from meloxicam.

Materials:

-

Human liver microsomes (pooled)

-

Meloxicam

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a stock solution of meloxicam in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding a range of concentrations of meloxicam and the NADPH regenerating system. The final volume of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the formation of 5'-hydroxymethyl meloxicam using a validated HPLC or LC-MS/MS method.

-

Calculate the reaction velocity at each substrate concentration and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

In Vitro Metabolism of Meloxicam using Human Hepatocytes

This protocol allows for the investigation of the complete metabolic pathway, including the formation of 5'-carboxy meloxicam.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E medium)

-

Meloxicam or 5'-hydroxymethyl meloxicam

-

Acetonitrile (for quenching the reaction and cell lysis)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Thaw and plate human hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

Prepare a stock solution of meloxicam or 5'-hydroxymethyl meloxicam in a suitable solvent.

-

Remove the culture medium from the hepatocytes and replace it with fresh medium containing the test compound at various concentrations.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, collect both the culture medium and the cells.

-

To the medium, add an equal volume of ice-cold acetonitrile with an internal standard.

-

For the cell pellet, lyse the cells with acetonitrile containing the internal standard.

-

Combine the medium and cell lysate samples, centrifuge to remove debris, and analyze the supernatant for the presence of meloxicam, 5'-hydroxymethyl meloxicam, and 5'-carboxy meloxicam using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of Meloxicam

Caption: Metabolic pathway of meloxicam to 5'-carboxy meloxicam.

Experimental Workflow for In Vitro Metabolism Studies

Caption: Workflow for in vitro meloxicam metabolism studies.

Conclusion

The formation of 5'-carboxy meloxicam from 5'-hydroxymethyl meloxicam is a crucial detoxification step in the metabolism of meloxicam. While the initial hydroxylation is well-understood to be mediated by CYP2C9 and CYP3A4, the subsequent oxidation is carried out by non-P450 cytosolic enzymes. Further research is warranted to definitively identify these cytosolic enzymes and characterize their kinetics. This will provide a more complete picture of meloxicam metabolism, aiding in the prediction of its disposition and potential for drug interactions, ultimately contributing to its safer and more effective therapeutic use.

References

5'-Carboxy Meloxicam: A Metabolite Devoid of Significant Pharmacological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2. Upon administration, meloxicam undergoes extensive metabolism in the liver, leading to the formation of four major metabolites.[1] Among these, 5'-Carboxy Meloxicam is a principal metabolic product.[2] This technical guide provides a comprehensive overview of the pharmacological activity of 5'-Carboxy Meloxicam, consolidating available data to elucidate its contribution, or lack thereof, to the overall therapeutic and toxicological profile of its parent compound. The evidence overwhelmingly indicates that 5'-Carboxy Meloxicam is a biologically inactive metabolite.[3][1][4][5][6]

Metabolism of Meloxicam

Meloxicam is metabolized predominantly by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a major role and CYP3A4 contributing to a lesser extent.[7] The metabolic pathway leading to 5'-Carboxy Meloxicam involves the initial oxidation of the 5-methyl group on the thiazolyl moiety to form 5'-Hydroxymethyl Meloxicam. This intermediate is subsequently oxidized to the pharmacologically inactive 5'-Carboxy Meloxicam.[2][7]

Figure 1: Metabolic pathway of Meloxicam to 5'-Carboxy Meloxicam.

Pharmacological Activity

Extensive research, including pivotal early studies, has consistently demonstrated that the primary metabolites of meloxicam, including 5'-Carboxy Meloxicam, do not possess significant pharmacological activity.[3][1][4][5][6][8] This lack of activity has been observed in both in vitro and in vivo models relevant to the mechanism of action of NSAIDs.

In Vitro Prostaglandin Biosynthesis Inhibition

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis via the COX enzymes. A key study by Engelhardt and Trummlitz in 1990 investigated the effects of meloxicam's main metabolites on prostaglandin E2 (PGE2) biosynthesis.[8] The abstract of this seminal paper reports that in an in vitro assay using an enzyme preparation from bull seminal vesicles, the metabolites, in relevant doses, showed no inhibitory effects.[8]

Table 1: In Vitro Inhibition of Prostaglandin Biosynthesis

| Compound | Concentration Tested | % Inhibition of PGE2 Synthesis | IC50 Value |

| Meloxicam | Specific data not available in abstract | Effective inhibition demonstrated | Data not available in abstract |

| 5'-Carboxy Meloxicam | Relevant doses | No effect observed[8] | Not applicable (inactive) |

| Other main metabolites | Relevant doses | No effect observed[8] | Not applicable (inactive) |

In Vivo Anti-inflammatory Activity

To assess the potential for in vivo anti-inflammatory effects, the same cornerstone study utilized the kaolin-induced edema model in the rat hind paw.[8] This model is a standard method for evaluating the efficacy of anti-inflammatory agents. The results of this in vivo assay corroborated the in vitro findings, with the metabolites of meloxicam demonstrating a lack of anti-inflammatory activity.[8]

Table 2: In Vivo Anti-inflammatory Activity in Kaolin-Induced Rat Paw Edema

| Compound | Dose Administered | Inhibition of Edema |

| Meloxicam | Effective dose | Significant anti-inflammatory effect |

| 5'-Carboxy Meloxicam | Relevant doses | No effect observed[8] |

| Other main metabolites | Relevant doses | No effect observed[8] |

Experimental Protocols

While the specific, detailed protocols from the pivotal 1990 study are not available in publicly accessible literature, the following represents generalized methodologies for the key experiments cited.

In Vitro Prostaglandin Biosynthesis Assay (Bull Seminal Vesicles)

This assay is a classic method for determining the inhibitory activity of compounds on COX enzymes.

Figure 2: General workflow for the in vitro prostaglandin biosynthesis assay.

Methodology:

-

Enzyme Preparation: Seminal vesicles from bulls are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in COX enzymes.

-

Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound (5'-Carboxy Meloxicam) or a vehicle control.

-

Reaction Initiation: A radiolabeled substrate, typically [¹⁴C]-arachidonic acid, is added to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period, the reaction is terminated, often by acidification.

-

Extraction and Separation: The prostaglandins and unreacted arachidonic acid are extracted with an organic solvent. The various prostaglandins are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled prostaglandin E2 formed is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control.

In Vivo Kaolin-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

References

- 1. Population pharmacokinetic analysis of meloxicam in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meloxicam: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of meloxicam. A cyclo-oxygenase-2 preferential nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Biological activity of the main metabolites of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Carboxy Meloxicam as a biomarker of meloxicam exposure

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of the cyclooxygenase (COX) enzyme, with a preference for COX-2.[1] Its efficacy in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis is well-established.[1] The pharmacokinetic profile of meloxicam is characterized by a long elimination half-life, which supports once-daily dosing.[2] Meloxicam is extensively metabolized in the liver into four primary, biologically inactive metabolites.[1][2] Among these, 5'-Carboxy Meloxicam is a major metabolite, and its quantification in biological matrices serves as a reliable biomarker for assessing meloxicam exposure. This technical guide provides a comprehensive overview of 5'-Carboxy Meloxicam as a biomarker, detailing its metabolic pathway, analytical methodologies for its detection, and a summary of its pharmacokinetic properties.

Metabolic Pathway of Meloxicam to 5'-Carboxy Meloxicam

The biotransformation of meloxicam to 5'-Carboxy Meloxicam is a two-step process that primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of the 5-methyl group on the thiazolyl ring of meloxicam to form an intermediate metabolite, 5'-hydroxymethyl meloxicam. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3] Subsequently, 5'-hydroxymethyl meloxicam is further oxidized to 5'-Carboxy Meloxicam. This second oxidation step is not mediated by cytochrome P450 enzymes.[4] The resulting 5'-Carboxy Meloxicam is pharmacologically inactive and, along with other metabolites, is excreted from the body in urine and feces.[1]

Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of meloxicam, leading to variations in drug exposure and response. Individuals who are poor metabolizers of CYP2C9 may have a reduced capacity to form 5'-hydroxymethyl meloxicam, resulting in a longer half-life of the parent drug and potentially an increased risk of adverse effects.[5] Therefore, monitoring 5'-Carboxy Meloxicam levels can provide insights into an individual's metabolic phenotype for CYP2C9 substrates.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Meloxicam in Human Plasma (Single 15 mg Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 1146.9 - 1445.7 | |

| AUC₀-inf (ng·h/mL) | 33784.3 - 42400 | |

| t½ (h) | 18.29 - 22.0 | |

| tmax (h) | 4.1 - 5.0 |

Table 2: Pharmacokinetic Parameters of Meloxicam and 5'-Carboxy Meloxicam in Human Oral Fluid (Single 15 mg Oral Dose)

| Analyte | Parameter | Value (Mean ± SD) |

| Meloxicam | Cmax (ng/mL) | 115.3 ± 46.1 |

| AUC₀-t (ng·h/mL) | 3438.1 ± 1380.2 | |

| t½ (h) | 21.3 ± 8.2 | |

| tmax (h) | 10.5 ± 4.2 | |

| 5'-Carboxy Meloxicam | Cmax (ng/mL) | 39.8 ± 15.2 |

| AUC₀-t (ng·h/mL) | 1890.7 ± 784.3 | |

| t½ (h) | 23.8 ± 9.5 | |

| tmax (h) | 28.5 ± 10.1 | |

| Data sourced from a study by de Moraes Oliveira et al. (2023).[4] |

Experimental Protocols

The accurate quantification of 5'-Carboxy Meloxicam is essential for its use as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable analytical technique for this purpose.

Sample Preparation: Liquid-Liquid Extraction (Plasma)

This protocol is adapted from a method for the simultaneous determination of meloxicam and 5'-Carboxy Meloxicam in human plasma.[4]

-

Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Isoxicam in methanol).

-

Acidification: Add 100 µL of 0.1 M HCl to acidify the sample.

-

Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Analytical Method: LC-MS/MS

The following parameters are representative for the analysis of 5'-Carboxy Meloxicam.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., XBridge™ C18, 50 mm x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is 65% methanol in 10 mM ammonium formate.[4]

-

Flow Rate: A flow rate of 0.3 to 0.5 mL/min is commonly employed.

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for 5'-Carboxy Meloxicam.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

-

MRM Transitions: The precursor and product ions for 5'-Carboxy Meloxicam need to be optimized. A reported transition is:

-

Precursor Ion (Q1): m/z 381.9

-

Product Ions (Q3): m/z 144.95 and m/z 170.95[4]

-

-

Instrument Parameters: Other parameters such as collision energy and pre-bias voltages should be optimized for the specific instrument being used. Representative values are:

Conclusion

5'-Carboxy Meloxicam is a significant and reliable biomarker for assessing exposure to its parent drug, meloxicam. Its formation is directly linked to the metabolic activity of CYP2C9, a key enzyme in the biotransformation of many pharmaceuticals. The quantification of 5'-Carboxy Meloxicam, alongside meloxicam, in biological fluids provides a comprehensive pharmacokinetic profile, which is invaluable in clinical research, drug development, and therapeutic drug monitoring. The well-established LC-MS/MS methodologies allow for sensitive and specific measurement, ensuring high-quality data for these applications. This technical guide provides a foundational understanding of the role of 5'-Carboxy Meloxicam as a biomarker and offers detailed protocols to aid researchers in their study design and execution.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. researchgate.net [researchgate.net]

The In Vivo Generation of 5'-Carboxy Meloxicam: A Cross-Species Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic fate. The primary route of meloxicam metabolism across numerous species is hepatic oxidation, leading to the formation of pharmacologically inactive metabolites that are subsequently excreted. A major product of this biotransformation is 5'-Carboxy Meloxicam. Understanding the inter-species variability in the rate and extent of 5'-Carboxy Meloxicam formation is crucial for drug development, dose regimen design, and the extrapolation of preclinical safety and efficacy data to clinical settings. This technical guide provides an in-depth overview of the in vivo generation of 5'-Carboxy Meloxicam in various species, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

The Metabolic Pathway of Meloxicam to 5'-Carboxy Meloxicam

Meloxicam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The formation of 5'-Carboxy Meloxicam is a two-step process. The initial and rate-limiting step is the hydroxylation of the 5-methyl group on the thiazolyl ring of meloxicam to form 5'-Hydroxymethyl Meloxicam. This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4 in humans.[1][2] Subsequently, 5'-Hydroxymethyl Meloxicam is further oxidized to the carboxylic acid derivative, 5'-Carboxy Meloxicam.[1] This final oxidation step is not believed to involve cytochrome P450 enzymes.[2]

In Vivo Generation of 5'-Carboxy Meloxicam in Different Species

Significant inter-species variation exists in the pharmacokinetic profile and metabolic disposition of meloxicam. While the fundamental metabolic pathway remains consistent, the relative abundance of metabolites can differ.

Humans

In humans, meloxicam is almost completely metabolized, with the parent drug accounting for only about 5% of the eliminated dose. The metabolites are excreted in approximately equal proportions in urine and feces.[3] The major metabolite is 5'-Carboxy Meloxicam, which accounts for about 60% of the administered dose.[4] Another significant metabolite, 5'-Hydroxymethyl Meloxicam, is excreted to a lesser extent, accounting for approximately 9% of the dose.[1]

Pigs

Studies in pigs using radiolabeled [14C]-meloxicam have provided detailed quantitative data on metabolite excretion. Following intramuscular administration, the major urinary metabolites were the 5'-Carboxy and 5'-Hydroxymethyl metabolites, accounting for 20-33% and 31-43% of the urinary radioactivity, respectively, 24 hours after the second dose. The parent compound represented only a minor fraction of the urinary radioactivity (2.5%). In feces, the 5'-Carboxy metabolite was the major component, accounting for approximately 65% of the fecal radioactivity over 5 days, while the parent drug accounted for only 2.8%.[5]

Cats

A study in male cats using orally administered [14C]-meloxicam found that a total of 21% of the recovered dose was eliminated in the urine, with 19% as metabolites and 2% as unchanged meloxicam. The majority of the dose (79%) was eliminated in the feces, with 30% as metabolites and 49% as unchanged meloxicam. While five major oxidative metabolites were detected, the study did not provide a quantitative breakdown for each individual metabolite.[6]

Dogs, Horses, and Cattle

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics of meloxicam and the excretion of its metabolites in various species.

Table 1: Pharmacokinetic Parameters of Meloxicam in Different Species (Single Dose Administration)

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) |

| Human | 15 (total dose) | Oral | ~0.8-1.2 | ~5-6 | ~20 |

| Dog | 0.2 | IV | - | - | ~24 |

| Cat | 0.3 | SC | 1.1 | 1.5 | ~24 |

| Horse | 0.6 | IV | - | - | 8.54 ± 3.02 |

| Cattle | 0.5 | IV | - | - | 7.9 (Heifers) |

| Pig | 0.4 | IM | - | - | 3.22 ± 1.52 |

Note: Pharmacokinetic parameters can vary significantly based on breed, age, health status, and experimental conditions.

Table 2: Excretion of Meloxicam and its Metabolites in Different Species

| Species | Route | Matrix | Unchanged Meloxicam (%) | Metabolites (%) | 5'-Carboxy Meloxicam (%) |

| Human | Oral | Urine & Feces | ~5 | ~95 | ~60 |

| Pig | IM | Urine | 2.5 | 97.5 | 20-33 |

| Pig | IM | Feces | 2.8 | 97.2 | ~65 |

| Cat | Oral | Urine | 2 | 19 | Not specified |

| Cat | Oral | Feces | 49 | 30 | Not specified |

| Dog | - | - | Data not available | Data not available | Data not available |

| Horse | - | - | Data not available | Data not available | Data not available |

| Cattle | - | - | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections provide an overview of typical experimental methodologies for the in vivo study of meloxicam metabolism.

General Experimental Workflow

A typical in vivo study to investigate the generation of 5'-Carboxy Meloxicam involves several key steps, from animal preparation to data analysis.

Detailed Methodologies

1. Animal Models and Husbandry:

-

Species: Studies have been conducted in various species including beagle dogs, domestic short-hair cats, Wistar rats, healthy adult horses, Holstein cattle, and Yorkshire/Landrace cross pigs.

-

Health Status: Animals are typically confirmed to be clinically healthy through physical examination and baseline bloodwork.

-

Housing: Animals are housed in appropriate facilities (e.g., metabolism cages for urine and feces collection) with controlled environmental conditions (temperature, humidity, light/dark cycle).[7]

-

Acclimation: A suitable acclimation period is provided before the start of the study.

-

Fasting: Animals are often fasted overnight prior to drug administration to minimize variability in drug absorption.[6]

2. Drug Administration:

-

Formulation: Meloxicam is administered in various formulations, including oral tablets, oral suspensions, and solutions for injection. For metabolism studies, radiolabeled ([14C]) meloxicam is often used to facilitate the tracking and quantification of the drug and its metabolites.[6]

-

Routes of Administration: Common routes include oral (PO), intravenous (IV), intramuscular (IM), and subcutaneous (SC).

-

Dosing: The dose administered varies depending on the species and the objectives of the study. For example, a common oral dose in cats is 0.3 mg/kg, while in horses a dose of 0.6 mg/kg is often used.[6][8]

3. Sample Collection:

-

Blood: Blood samples are typically collected from a suitable vein (e.g., jugular, cephalic, saphenous) at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. For example, in dogs, blood might be collected at 0, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours post-dose.[9]

-

Urine and Feces: For excretion studies, animals are often housed in metabolism cages that allow for the separate collection of urine and feces over an extended period (e.g., up to 144 hours).[6][7]

-

Sample Handling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. All biological samples are typically stored frozen (e.g., at -20°C or -80°C) until analysis.

4. Bioanalytical Method:

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of meloxicam and its metabolites, including 5'-Carboxy Meloxicam, in biological matrices.[10]

-

Sample Preparation: Prior to LC-MS/MS analysis, the analytes of interest are extracted from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18) and separated using a suitable mobile phase gradient.

-

Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of each compound.

-

Method Validation: The bioanalytical method is rigorously validated to ensure its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Conclusion

The in vivo generation of 5'-Carboxy Meloxicam is a consistent and major metabolic pathway for meloxicam across multiple species, including humans, pigs, and cats. The formation of this inactive metabolite is a critical step in the clearance of the drug. While the qualitative metabolic profile appears to be similar across the species reviewed, significant quantitative differences in the extent of metabolite formation and excretion exist. For instance, in humans and pigs, 5'-Carboxy Meloxicam is a predominant metabolite, whereas in cats, a larger proportion of the parent drug is excreted unchanged in the feces. For other key veterinary species such as dogs, horses, and cattle, there is a notable lack of publicly available quantitative data on the conversion of meloxicam to 5'-Carboxy Meloxicam. This data gap highlights the need for further research, particularly using radiolabeled compounds, to fully characterize the metabolic fate of meloxicam in these species. A comprehensive understanding of these inter-species differences is paramount for the accurate extrapolation of pharmacokinetic and pharmacodynamic data in veterinary drug development and for ensuring the safe and effective use of meloxicam in diverse animal populations.

References

- 1. Pharmacokinetics and tissue disposition of meloxicam in beef calves after repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. krex.k-state.edu [krex.k-state.edu]

- 5. Pharmacokinetic studies of meloxicam following oral and transdermal administration in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. madbarn.com [madbarn.com]

- 8. Pharmacokinetics of meloxicam after oral administration of a granule formulation to healthy horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of meloxicam in plasma and urine of horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 5'-Carboxy Meloxicam for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the synthesis and purification of 5'-Carboxy Meloxicam, the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The availability of high-purity 5'-Carboxy Meloxicam is essential for various research applications, including metabolic studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and as a reference standard in analytical assays.

Introduction: The Metabolic Pathway of Meloxicam

Meloxicam undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form biologically inactive metabolites.[1] The major metabolic pathway involves a two-step oxidation of the methyl group on the thiazole ring.

-

Hydroxylation: Meloxicam is first oxidized to an intermediate metabolite, 5'-Hydroxymethyl Meloxicam. This reaction is predominantly catalyzed by the CYP2C9 isoform, with a minor contribution from CYP3A4.[2][3]

-

Oxidation: The 5'-Hydroxymethyl Meloxicam intermediate is subsequently oxidized to the final major metabolite, 5'-Carboxy Meloxicam, which accounts for approximately 60% of an administered dose.[4][5]

This natural metabolic cascade provides the logical framework for the chemical synthesis of 5'-Carboxy Meloxicam in a laboratory setting.

Caption: Metabolic pathway of Meloxicam to 5'-Carboxy Meloxicam.

Synthesis of 5'-Carboxy Meloxicam

The synthesis is approached as a two-step process mirroring the metabolic pathway. The primary challenge lies in the selective oxidation of the thiazole methyl group without affecting the rest of the molecule's sensitive structure.

Step 1: Preparation of 5'-Hydroxymethyl Meloxicam (Intermediate)

Direct chemical hydroxylation of the 5-methyl group of Meloxicam is synthetically challenging due to a lack of regio- and stereospecificity.[3] Therefore, researchers typically employ one of two strategies:

-

Biotransformation: Utilizing microorganisms that express oxidative enzymes, such as the filamentous fungus Cunninghamella blakesleeana, can effectively convert Meloxicam to 5'-Hydroxymethyl Meloxicam.[3] This method leverages nature's enzymatic precision.

-

Procurement: For many research applications, the most practical approach is to obtain high-purity 5'-Hydroxymethyl Meloxicam (CAS 130262-92-9) from a specialized chemical supplier.[6][7]

This guide will proceed assuming the starting material for the second step is pre-existing 5'-Hydroxymethyl Meloxicam.

Step 2: Oxidation of 5'-Hydroxymethyl Meloxicam

The conversion of the primary alcohol in 5'-Hydroxymethyl Meloxicam to a carboxylic acid is a standard organic transformation. A mild and efficient method that is compatible with complex substrates is TEMPO-mediated oxidation.[4]

This protocol describes a two-stage, one-pot oxidation process.

-

Initial Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5'-Hydroxymethyl Meloxicam (1 equivalent) in a suitable solvent mixture, such as dichloromethane (DCM) and water (e.g., 1:1 v/v).

-

Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (approx. 0.05 equivalents) and potassium bromide (KBr) (approx. 0.5 equivalents) to the solution.

-

-

First Oxidation (Alcohol to Aldehyde):

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach) (approx. 1.2 equivalents) while vigorously stirring. The pH should be maintained around 9-10, using a sodium bicarbonate buffer if necessary.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This first stage typically forms the intermediate aldehyde.

-

-

Second Oxidation (Aldehyde to Carboxylic Acid):

-

To the same reaction mixture, add a solution of sodium chlorite (NaClO₂) (approx. 2.0 equivalents) in a phosphate buffer (pH ~6.7).

-

Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid product (monitor by TLC or LC-MS).

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidizing agents.

-

Separate the organic and aqueous layers.

-

Acidify the aqueous layer to a pH of 3-4 with dilute HCl. This will protonate the carboxylate salt, making the final product less water-soluble.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5'-Carboxy Meloxicam.

-

Purification of 5'-Carboxy Meloxicam

The crude product from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual reagents. A multi-step approach combining acid-base extraction and reversed-phase chromatography is highly effective.[5][8][9]

Caption: General purification workflow for 5'-Carboxy Meloxicam.

-

Acid-Base Extraction (Initial Cleanup): [5]

-

Dissolve the crude 5'-Carboxy Meloxicam in a suitable organic solvent (e.g., ethyl acetate).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

-

Separate the aqueous layer, which now contains the product. The organic layer, containing neutral impurities, can be discarded.

-

Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4. The pure product should precipitate out of the solution.

-

Extract the acidified aqueous solution several times with fresh ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a partially purified solid.

-

-

Reversed-Phase Preparative HPLC (High-Purity Isolation):

-

Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., methanol or DMF).

-

Purify the material using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Employ a gradient elution method, for example, using a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the carboxyl group remains protonated.

-

Example Gradient: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.

-

Monitor the elution using a UV detector (a wavelength of ~355-361 nm is appropriate for Meloxicam and its derivatives).[10][11]

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the product is in a largely aqueous mobile phase) to obtain the final high-purity 5'-Carboxy Meloxicam.

-

Data Presentation

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Meloxicam | 71125-38-7 | C₁₄H₁₃N₃O₄S₂ | 351.40 |

| 5'-Hydroxymethyl Meloxicam | 130262-92-9 | C₁₄H₁₃N₃O₅S₂ | 367.40[7] |

| 5'-Carboxy Meloxicam | 130262-93-0 | C₁₄H₁₁N₃O₆S₂ | 381.38 |

Table 2: Example HPLC Conditions for Analysis and Purification

| Parameter | Analytical Method Example | Preparative Method Adaptation |

| Column | C18, (e.g., 150 x 3.0 mm, 5 µm)[10] | C18, (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase A | 0.2% Formic Acid in Water[10] | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[10] | Acetonitrile or Methanol |

| Elution | Isocratic (e.g., 30:70 A:B) or Gradient | Gradient (e.g., 5% to 95% B) |

| Flow Rate | 1.0 mL/min[10] | 15-20 mL/min |

| Detection | UV at 355 nm[10] | UV at 355 nm |

| Temperature | Ambient or 40°C | Ambient |

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 3. 5-Hydroxymethyl Meloxicam|High Purity|CAS 130262-92-9 [benchchem.com]

- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 5-Hydroxymethyl meloxicam | C14H13N3O5S2 | CID 54738103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. eujournal.org [eujournal.org]

- 11. sphinxsai.com [sphinxsai.com]

In-Depth Technical Guide: Stability and Storage of 5'-Carboxy Meloxicam Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the 5'-Carboxy Meloxicam analytical standard. As a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, ensuring the integrity of this standard is critical for accurate bioanalytical and metabolic studies. This document outlines best practices for storage, handling, and stability assessment based on available data for the parent compound and general principles for related chemical structures.

Introduction to 5'-Carboxy Meloxicam

5'-Carboxy Meloxicam is the main metabolite of Meloxicam, formed in vivo through the oxidation of the 5'-hydroxymethyl intermediate. Its quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. The accuracy of these studies relies heavily on the purity and stability of the 5'-Carboxy Meloxicam reference standard.

Chemical Information:

-

Chemical Name: 2-((4-hydroxy-2-methyl-1,1-dioxidobenzo[1][2]thieno[3,2-e][3][4]thiazin-3-yl)formamido)thiazole-5-carboxylic acid

-

CAS Number: 130262-93-0

-

Molecular Formula: C₁₄H₁₁N₃O₆S₂

-

Molecular Weight: 381.38 g/mol

Recommended Storage and Handling Conditions

While specific long-term stability data for 5'-Carboxy Meloxicam is not extensively published, recommendations can be derived from information on Meloxicam, general guidelines for analytical standards, and the chemical nature of the molecule.

Short-Term and Long-Term Storage

For optimal stability, the following storage conditions are recommended. Data presented is a synthesis of best practices for related compounds and general chemical stability principles.

| Condition | Temperature | Humidity | Light Conditions | Container | Duration |

| Long-Term Storage | -20°C or colder | Controlled, low humidity (with desiccant) | Protect from light | Tightly sealed, amber glass vial | > 1 year |

| Short-Term Storage | 2-8°C (Refrigerator) | Controlled, low humidity | Protect from light | Tightly sealed, amber glass vial | Up to 1 month |

| Working Solutions | 2-8°C | N/A | Protect from light | Tightly sealed, amber glass autosampler vials | Up to 24 hours |

| Shipping | Ambient | N/A | Protect from light | Securely sealed vial | As per transit time |

Handling Procedures

-

Hygroscopicity: While not explicitly documented, the presence of a carboxylic acid and other polar functional groups suggests that 5'-Carboxy Meloxicam may be hygroscopic. It is advisable to handle the solid standard in a low-humidity environment, such as a glove box or a desiccator.

-

Solution Preparation: For preparing stock solutions, use high-purity solvents such as DMSO, DMF, or methanol. Due to the carboxylic acid moiety, solubility may be enhanced in slightly basic aqueous solutions. It is recommended to prepare fresh working solutions daily from a stock solution.

-

General Precautions: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials to maintain integrity.

Factors Affecting Stability

The stability of 5'-Carboxy Meloxicam can be influenced by several environmental factors. Understanding these is key to preventing degradation of the standard.

References

- 1. fda.gov [fda.gov]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Commercial Availability and Analytical Application of 5'-Carboxy Meloxicam Reference Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5'-Carboxy Meloxicam reference material, a critical component in the pharmaceutical industry for analytical method development, validation, and quality control. Furthermore, this guide details experimental protocols for its application in analytical chromatography, ensuring accurate and reproducible results in research and drug development settings.

Introduction

5'-Carboxy Meloxicam is the primary metabolite of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] As a key related substance, its identification and quantification are crucial for impurity profiling and stability studies of Meloxicam. The availability of a high-purity 5'-Carboxy Meloxicam reference standard is therefore essential for pharmaceutical manufacturers and researchers to comply with regulatory requirements and ensure the safety and efficacy of the final drug product. This reference material is utilized in various analytical applications, including method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Commercial Availability of 5'-Carboxy Meloxicam Reference Material

5'-Carboxy Meloxicam reference material is commercially available from a number of specialized chemical suppliers. These suppliers offer the compound with varying levels of certification and documentation to meet the diverse needs of the research and pharmaceutical community. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | CAS Number | Purity | Additional Information |

| Axios Research | AR-M01292 | 130262-93-0 | Not specified | Fully characterized chemical compound for use as a reference standard.[2] |

| LGC Standards | TRC-C178725-10MG | 130262-93-0 | >95% (HPLC) | Certified reference material.[2] |

| SynZeal | Not specified | 130262-93-0 | Not specified | Supplied with COA and analytical data. |

| SynThink Research Chemicals | SA71511 | 130262-93-0 | High purity | Provided with CoA, 1H-NMR, Mass, HPLC, IR, and TGA data.[4] |

| SRIRAMCHEM | SPM040-17 | 130262-93-0 | High-Purity | Pharmaceutical reference standard, batch-specific CoA available. |

| Simson Pharma Limited | M080013 | 130262-93-0 | Not specified | Accompanied by a Certificate of Analysis. |

| Parchem | Not specified | 130262-93-0 | Not specified | Specialty material. |

| The Pure Chem | TPC20645 | 130262-93-0 | >95% | Research chemical. |

| Santa Cruz Biotechnology | sc-207069 | 130262-93-0 | Not specified | For research use only. |

Experimental Protocols

The following protocols are provided as representative examples for the use of 5'-Carboxy Meloxicam reference material in analytical method development and validation.

LC-MS/MS Method for Quantification in Oral Fluid

This method is adapted from a validated procedure for the determination of Meloxicam and 5'-Carboxy Meloxicam in oral fluid samples.[3]

3.1.1. Materials and Reagents

-

5'-Carboxy Meloxicam reference standard

-

Meloxicam reference standard

-

Methanol (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Internal Standard (e.g., Meloxicam-d3)

3.1.2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the 5'-Carboxy Meloxicam reference standard in methanol to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to construct a calibration curve. Suggested concentrations range from 0.61 ng/mL to 625 ng/mL.[3]

-

Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., Meloxicam-d3) in methanol at a concentration of 1 mg/mL. A working solution is then prepared by dilution.

3.1.3. Chromatographic Conditions

-

LC System: A validated liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: Shim-Pack XR-ODS 75 L × 2.0 column with a C18 pre-column.[3]

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Column Temperature: 40 °C.[3]

-

Injection Volume: 5 µL.[3]

-

Total Run Time: 5 minutes.[3]

3.1.4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.

-

Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for 5'-Carboxy Meloxicam must be determined by direct infusion of the standard solution.

3.1.5. Sample Preparation (from Oral Fluid)

-

A Microelution Plate with Solid Phase Extraction (MEPS) can be utilized for sample extraction.[3]

-

Condition the MEPS cartridge with methanol and water.

-

Load the oral fluid sample.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte using a solution of methanol and 10 mM ammonium acetate (80:20 v/v).[3]

-

Inject the eluate into the LC-MS/MS system.

General RP-HPLC Method for Impurity Profiling

This protocol provides a general framework for developing an RP-HPLC method for the analysis of Meloxicam and its impurities, including 5'-Carboxy Meloxicam. This is based on common practices for stability-indicating methods.[5][6]

3.2.1. Materials and Reagents

-

5'-Carboxy Meloxicam reference standard

-

Meloxicam reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate (analytical grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid or potassium hydroxide for pH adjustment

-

Ultrapure water

3.2.2. Standard Solution Preparation

-

Stock Solution: Prepare individual stock solutions of 5'-Carboxy Meloxicam and Meloxicam in a suitable solvent, such as methanol or a mixture of mobile phase components. A typical concentration would be 100 µg/mL.

-

Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).

3.2.3. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 column, such as a Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm), is a common choice.[5]

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typical. For example, a mobile phase consisting of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a 45:55 v/v ratio has been reported.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 40 °C.[5]

-

Detection Wavelength: Meloxicam and its impurities show good absorbance at around 361 nm.[5][7]

-

Injection Volume: 20 µL.

3.2.4. Method Validation Parameters Once the method is developed, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualization of Workflow

The following diagram illustrates the general workflow for the procurement and utilization of 5'-Carboxy Meloxicam reference material in a pharmaceutical analysis setting.

Caption: Workflow for Procurement and Use of 5'-Carboxy Meloxicam.

References

- 1. ace.as-pub.com [ace.as-pub.com]

- 2. 5'-Carboxy Meloxicam - CAS - 130262-93-0 | Axios Research [axios-research.com]

- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 5'-Carboxy Meloxicam in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5'-Carboxy Meloxicam, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, in human plasma. This method is crucial for pharmacokinetic and drug metabolism studies. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioanalysis in clinical and research settings.

Introduction